molecular formula C24H20F6N2O2 B10904759 3,3-dimethyl-10-(trifluoroacetyl)-11-[4-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

3,3-dimethyl-10-(trifluoroacetyl)-11-[4-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B10904759
M. Wt: 482.4 g/mol
InChI Key: CCTSECXVPYHOKH-UHFFFAOYSA-N
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Description

3,3-DIMETHYL-10-(2,2,2-TRIFLUOROACETYL)-11-[4-(TRIFLUOROMETHYL)PHENYL]-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as trifluoromethyl and trifluoroacetyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-DIMETHYL-10-(2,2,2-TRIFLUOROACETYL)-11-[4-(TRIFLUOROMETHYL)PHENYL]-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the dibenzo[b,e][1,4]diazepin-1-one core: This can be achieved through a cyclization reaction involving appropriate diamines and diketones under acidic or basic conditions.

    Introduction of the trifluoroacetyl group: This step often involves the use of trifluoroacetic anhydride or trifluoroacetyl chloride in the presence of a base such as pyridine.

    Addition of the trifluoromethyl group: This can be accomplished using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate under conditions that promote nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3,3-DIMETHYL-10-(2,2,2-TRIFLUOROACETYL)-11-[4-(TRIFLUOROMETHYL)PHENYL]-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl and trifluoroacetyl groups using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3,3-DIMETHYL-10-(2,2,2-TRIFLUOROACETYL)-11-[4-(TRIFLUOROMETHYL)PHENYL]-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 3,3-DIMETHYL-10-(2,2,2-TRIFLUOROACETYL)-11-[4-(TRIFLUOROMETHYL)PHENYL]-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE involves its interaction with specific molecular targets and pathways. The trifluoromethyl and trifluoroacetyl groups are known to enhance the compound’s ability to interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3,3-Dimethyl-2-(2,2,2-trifluoroacetamido)butanoic acid: Shares the trifluoroacetyl group but differs in the overall structure.

    2-Bromo-N-(4-(trifluoromethyl)phenyl)acetamide: Contains the trifluoromethyl group but has a different core structure.

    3-Bromo-1,1,1-trifluoropropan-2-ol: Another trifluoromethyl-containing compound with distinct properties.

Uniqueness

3,3-DIMETHYL-10-(2,2,2-TRIFLUOROACETYL)-11-[4-(TRIFLUOROMETHYL)PHENYL]-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE is unique due to its combination of multiple functional groups and its dibenzo[b,e][1,4]diazepin-1-one core. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C24H20F6N2O2

Molecular Weight

482.4 g/mol

IUPAC Name

9,9-dimethyl-5-(2,2,2-trifluoroacetyl)-6-[4-(trifluoromethyl)phenyl]-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C24H20F6N2O2/c1-22(2)11-16-19(18(33)12-22)20(13-7-9-14(10-8-13)23(25,26)27)32(21(34)24(28,29)30)17-6-4-3-5-15(17)31-16/h3-10,20,31H,11-12H2,1-2H3

InChI Key

CCTSECXVPYHOKH-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(N(C3=CC=CC=C3N2)C(=O)C(F)(F)F)C4=CC=C(C=C4)C(F)(F)F)C(=O)C1)C

Origin of Product

United States

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